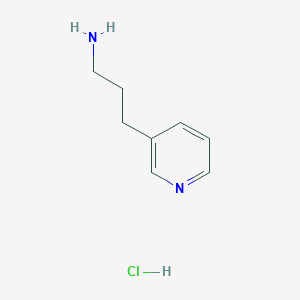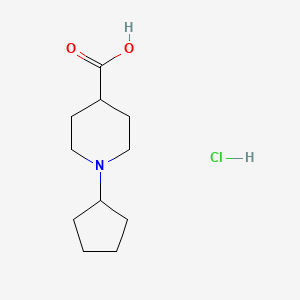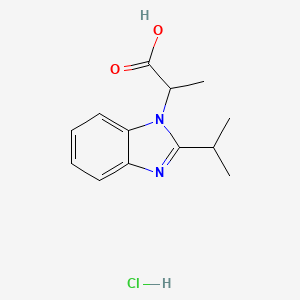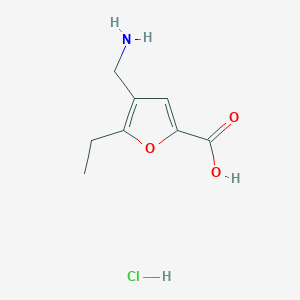
2-(3,4-二氢异喹啉-2(1H)-基)丙-1-胺盐酸盐
描述
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride (abbreviated as DHIQ-HCl) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of isoquinoline, a heteroaromatic compound that is found in a variety of plant species. DHIQ-HCl is known to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
科学研究应用
化学选择性叔丁氧羰基化:该化合物用于芳香和脂肪胺盐酸盐和酚的化学选择性叔丁氧羰基化,在温和条件下提供高收率 (Ouchi et al., 2002).
微波辐射合成:它有助于合成三嗪,这些三嗪是由氰胍、芳香醛和环胺在微波辐射下合成的。所得二氢三嗪转化为目标化合物,表现出抗白血病活性 (Dolzhenko et al., 2021).
闭环复分解策略:该化合物参与使用异构化-闭环复分解方法合成取代的二氢异喹啉,突出了其在有机合成中的用途 (Panayides et al., 2007).
银催化的串联反应:它在银催化的串联反应中发挥作用,从 2-炔基苯甲醛、胺和吲哚合成吲哚基-二氢异喹啉 (Yu & Wu, 2010).
叔胺的合成:该化合物用于合成叔胺,该叔胺在抑制碳钢腐蚀中具有应用 (Gao et al., 2007).
索利那新制备:它参与了不对称氢化过程,用于制备索利那新(一种泌尿系统解痉药) (Ruzic et al., 2012).
稠合二氢异喹啉-萘啶酮骨架的合成:它有助于合成新的稠合二氢异喹啉-萘啶酮骨架,证明了其在复杂有机结构的创建中的重要性 (Shuvalov & Fisyuk, 2022).
1-氨基异喹啉的合成:该化合物对于金(III) 介导的多米诺反应至关重要,导致合成具有药学价值的 1-氨基异喹啉衍生物 (Long et al., 2013).
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNECPHKHNAPOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)



![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)


![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
